Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.: 675605-47-7
VCID: VC8418559
InChI: InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7,10H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NCC#CCN
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI)

CAS No.: 675605-47-7

Cat. No.: VC8418559

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) - 675605-47-7

Specification

CAS No. 675605-47-7
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name tert-butyl N-(4-aminobut-2-ynyl)carbamate
Standard InChI InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7,10H2,1-3H3,(H,11,12)
Standard InChI Key AVNMNRILESBVDD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC#CCN
Canonical SMILES CC(C)(C)OC(=O)NCC#CCN

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) delineates its structure:

  • Carbamic acid backbone: A primary amine derivative of carbonic acid (NH₂COOH).

  • (4-Amino-2-butynyl) substituent: A four-carbon chain featuring an amino group (-NH₂) at position 4 and a triple bond between carbons 2 and 3.

  • 1,1-Dimethylethyl (tert-butyl) ester group: A bulky protecting group attached via an ester linkage.

The molecular formula is hypothesized as C₉H₁₆N₂O₂, derived from the tert-butyloxycarbonyl (Boc) group (C₄H₉O₂) and the 4-amino-2-butynyl moiety (C₄H₆N). This aligns with the general formula of Boc-protected amines, where molecular weights typically range between 150–250 g/mol .

Stereochemical Considerations

The presence of the 2-butynyl group introduces rigidity into the structure, while the amino group at position 4 may participate in hydrogen bonding. Unlike chiral carbamates such as [(2S)-2-amino-3-methylbutyl]- variants, this compound lacks stereocenters, simplifying its synthetic handling.

Table 1: Comparative Molecular Properties of Selected Carbamates

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Ethyl N-propan-2-ylcarbamate C₆H₁₃NO₂131.17183.80.935
tert-Butyl 1H-indol-2-ylcarbamate C₁₃H₁₆N₂O₂232.28N/AN/A
Target CompoundC₉H₁₆N₂O₂184.24 (calc.)~180–190 (est.)~0.92 (est.)

Synthesis and Reaction Chemistry

Synthetic Routes

The tert-butyl carbamate group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . For (4-amino-2-butynyl)- derivatives, a proposed pathway involves:

  • Alkyne Amination: Propargyl bromide undergoes nucleophilic substitution with ammonia to yield 4-amino-2-butyne.

  • Boc Protection: The amine reacts with Boc₂O in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP):

    4-Amino-2-butyne+Boc2ODMAP, THFTarget Compound+Byproducts\text{4-Amino-2-butyne} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Target Compound} + \text{Byproducts}

This method mirrors protocols for synthesizing ethyl N-propan-2-ylcarbamate, where reaction yields exceed 70% under optimized conditions .

Stability and Reactivity

The electron-withdrawing triple bond in the butynyl chain may enhance the electrophilicity of the carbamate carbonyl, increasing susceptibility to nucleophilic attack. Deprotection likely requires strong acids (e.g., trifluoroacetic acid), analogous to tert-butyl 1H-indol-2-ylcarbamate .

Physicochemical Properties

Thermal Characteristics

Based on homologous compounds:

  • Boiling Point: Estimated at 180–190°C, consistent with tert-butyl esters of similar molecular weight .

  • Melting Point: Likely low (<50°C) due to the non-planar tert-butyl group inhibiting crystallization.

Solubility and Partitioning

  • Polar Solvents: Moderate solubility in ethanol and acetone, as seen in ethyl N-propan-2-ylcarbamate (0.935 g/cm³ density) .

  • Lipophilicity: Predicted logP ≈ 1.5, making it suitable for crossing biological membranes.

Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • Lack of experimental data on toxicity and environmental persistence.

  • Unverified synthetic yields under industrial-scale conditions.

Research Priorities

  • Stereoselective Synthesis: Introducing chirality for pharmaceutical applications.

  • Computational Modeling: Predicting metabolic pathways using QSAR models.

  • Ecotoxicity Studies: Assessing impacts on non-target organisms.

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